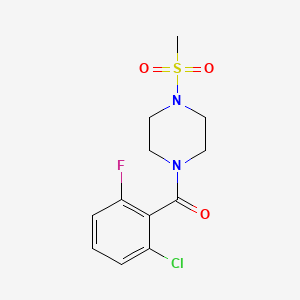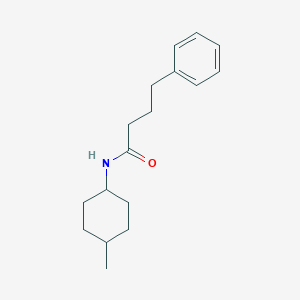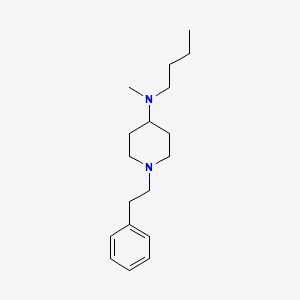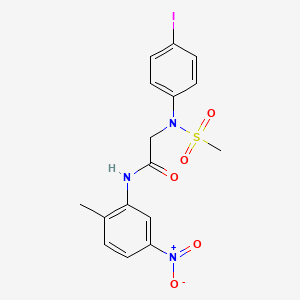
1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine
説明
1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting the growth and proliferation of cancer cells and microorganisms. It has also been suggested that the compound may interact with specific cellular targets, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine has been found to exhibit several biochemical and physiological effects. Studies have reported that the compound can induce apoptosis, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. Additionally, the compound has been found to exhibit potent antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the advantages of using 1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine in lab experiments is its high potency and efficacy. The compound has been found to exhibit strong biological activities at low concentrations, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity. Studies have reported that the compound can induce cytotoxicity in normal cells, and therefore, caution should be exercised when using this compound in lab experiments.
将来の方向性
Several future directions can be explored in the field of 1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine research. One of the potential directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, the compound can be further studied to understand its mechanism of action and cellular targets. The compound can also be modified to improve its potency and efficacy while reducing its toxicity. Furthermore, the compound can be tested in various animal models to evaluate its pharmacokinetic and pharmacodynamic properties. These future directions hold great promise for the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, 1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anticancer, antifungal, and antibacterial activities and has been studied extensively for its mechanism of action and cellular targets. The compound has several advantages and limitations for lab experiments and holds great promise for the development of new drugs and therapies for various diseases.
科学的研究の応用
1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. Several research studies have reported the use of this compound as a lead molecule for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3S/c1-20(18,19)16-7-5-15(6-8-16)12(17)11-9(13)3-2-4-10(11)14/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOUSKEBSHNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4646293.png)
![1-[(4-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4646304.png)
![4-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)morpholine](/img/structure/B4646309.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4646318.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybenzamide](/img/structure/B4646326.png)
![2-[(4-methyl-2-nitrophenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4646332.png)

![ethyl 5'-{[(benzoylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4646340.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4646350.png)

![isopropyl 3-{[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4646372.png)
![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4646380.png)
![N-(4-ethoxyphenyl)-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4646390.png)